molecular formula C19H14O B14323548 1-[(4-Methoxyphenyl)methylidene]-1H-cyclopropa[b]naphthalene CAS No. 103322-18-5

1-[(4-Methoxyphenyl)methylidene]-1H-cyclopropa[b]naphthalene

Cat. No.: B14323548
CAS No.: 103322-18-5
M. Wt: 258.3 g/mol
InChI Key: RURCUHUGKJVGCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Methoxyphenyl)methylidene]-1H-cyclopropa[b]naphthalene is a chemical compound that belongs to the class of cyclopropanaphthalenes This compound is characterized by the presence of a methoxyphenyl group attached to a cyclopropanaphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methoxyphenyl)methylidene]-1H-cyclopropa[b]naphthalene can be achieved through several synthetic routes. One common method involves the reaction of 1,4-benzoquinone with appropriate reagents to form the cyclopropanaphthalene core. The methoxyphenyl group can then be introduced through a series of reactions involving disilyl compounds and demethylation steps .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methoxyphenyl)methylidene]-1H-cyclopropa[b]naphthalene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the methoxyphenyl group to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced aromatic compounds, and substituted aromatic rings, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-Methoxyphenyl)methylidene]-1H-cyclopropa[b]naphthalene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)methylidene]-1H-cyclopropa[b]naphthalene involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring attacks electrophiles. Additionally, it can participate in redox reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1H-Cyclopropabenzene: Similar in structure but lacks the methoxyphenyl group.

    1H-Cyclopropa[b]naphthalene: The parent compound without the methoxyphenyl group.

Uniqueness

1-[(4-Methoxyphenyl)methylidene]-1H-cyclopropa[b]naphthalene is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

103322-18-5

Molecular Formula

C19H14O

Molecular Weight

258.3 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methylidene]cyclopropa[b]naphthalene

InChI

InChI=1S/C19H14O/c1-20-16-8-6-13(7-9-16)10-17-18-11-14-4-2-3-5-15(14)12-19(17)18/h2-12H,1H3

InChI Key

RURCUHUGKJVGCY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=C2C3=CC4=CC=CC=C4C=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.